Métaborate de baryum monohydraté

Vue d'ensemble

Description

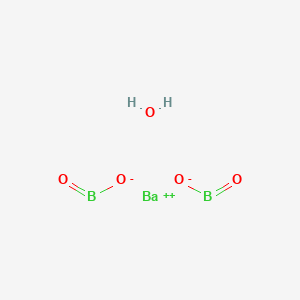

Barium metaborate monohydrate is a highly water-insoluble crystalline compound with the chemical formula B₂BaO₄·H₂O. It is known for its excellent properties such as rust prevention, high-temperature resistance, fire resistance, and mildew prevention. This compound is widely used in various industries, including coatings, ceramics, papermaking, rubber, textiles, and plastics .

Synthetic Routes and Reaction Conditions:

-

Borax Barium Sulfide Method:

Step 1: Calcine a mixture of barite and pulverized coal.

Step 2: Leach the calcined mixture with hot water to obtain barium sulfide liquid.

Step 3: Add borax aqueous solution and sodium silicate aqueous solution to the reactor.

Step 4: Heat the mixture to 110°C and stir for 2 hours.

Step 5: Cool the mixture to 70-80°C, centrifuge, wash, dry, and crush to obtain barium metaborate.

-

Top Seed Crystal Molten Salt Method:

Step 1: Add barium carbonate and boric acid to a crucible along with sodium carbonate as a flux.

Step 2: Use resistance heating to melt the raw materials.

Industrial Production Methods: The industrial production of barium metaborate monohydrate typically follows the borax barium sulfide method due to its efficiency and cost-effectiveness. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity .

Types of Reactions:

Oxidation: Barium metaborate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: Barium metaborate can participate in substitution reactions where its borate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various organic and inorganic compounds depending on the desired product.

Major Products:

Oxidation Products: Higher oxidation state borates.

Reduction Products: Lower oxidation state borates.

Substitution Products: Compounds with modified borate groups.

Applications De Recherche Scientifique

Barium metaborate monohydrate has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other borate compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.

Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

Industry: Widely used in coatings for its rust prevention and fire resistance properties.

Mécanisme D'action

Target of Action

Barium metaborate monohydrate, commercially known as Busan 11-M1, is primarily used as a multifunctional pigment in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings . Its primary targets are the materials it is added to, where it acts as a corrosion inhibitor, tannin stain blocker, flame retardant, and metal stabilizer .

Mode of Action

Barium metaborate monohydrate interacts with its targets in several ways:

- Corrosion Inhibition : It provides excellent flash and early-rust inhibition .

- Tannin Stain Blocking : It is used in primers and topcoats to block tannin stains .

- Flame Retardancy : It performs well as a flame retardant in both solvent- and water-based coatings containing a halogen donor .

- Metal Stabilization : It reduces the rate at which zinc metal converts to zinc oxide or zinc carbonate, thereby improving adhesion when coating galvanized steel .

Pharmacokinetics

Its solubility properties suggest that it could be absorbed and distributed if it were to enter a biological system.

Result of Action

The result of barium metaborate monohydrate’s action is the enhancement of the properties of the materials it is added to. This includes improved corrosion resistance, tannin stain blocking, flame retardancy, and metal stabilization .

Action Environment

The action of barium metaborate monohydrate can be influenced by environmental factors such as temperature and pH . For example, its solubility increases in hot water , which could potentially enhance its action in certain environments. Additionally, its efficacy as a flame retardant can vary depending on the resin and the halogen used .

Comparaison Avec Des Composés Similaires

- Alpha-Barium Borate

- Beta-Barium Borate

- Lithium Borate

- Sodium Metaborate

- Calcium Metaborate

Comparison:

- Alpha-Barium Borate and Beta-Barium Borate: These compounds have similar borate structures but differ in their crystalline forms and specific applications.

- Lithium Borate and Sodium Metaborate: These compounds are also borates but with different cations, leading to variations in solubility, reactivity, and applications.

- Calcium Metaborate: Similar in structure but with calcium as the cation, used in different industrial applications due to its unique properties .

Barium metaborate monohydrate stands out due to its high water insolubility, making it suitable for applications in environments with higher pH levels and where water resistance is crucial .

Activité Biologique

Barium metaborate monohydrate (BaB₂O₄·H₂O) is a compound that has garnered attention due to its diverse applications in industrial and biological contexts. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Overview of Barium Metaborate Monohydrate

Barium metaborate monohydrate is primarily recognized for its role as a microbiocide and microbiostat in industrial applications, particularly in the manufacturing of paints, coatings, and paper products. Its chemical structure allows it to interact effectively with microorganisms, inhibiting their growth and proliferation .

The biological activity of barium metaborate monohydrate can be attributed to several mechanisms:

- Microbial Growth Inhibition : The compound disrupts metabolic pathways in microorganisms, leading to their inhibition. This is particularly relevant in industrial settings where microbial contamination can compromise product integrity .

- Antimicrobial Properties : Research indicates that barium metaborate exhibits antimicrobial effects, making it a candidate for use in medical coatings and as a component in biocompatible materials .

- Toxicity to Invertebrates : Studies have shown that barium metaborate can be toxic to certain pests, such as termites (Reticulitermes flavipes), suggesting its potential as a biopesticide.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigated the efficacy of barium metaborate monohydrate against common bacterial strains. The results indicated significant inhibition zones around samples treated with the compound, demonstrating its potential as an antimicrobial agent. The study utilized standard agar diffusion methods to assess the compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Pharmacokinetics and Safety Profile

The pharmacokinetics of barium metaborate are not extensively documented; however, its low solubility in water suggests limited bioavailability. This characteristic may reduce systemic toxicity but necessitates careful consideration regarding its application in biological systems.

Safety Considerations

While barium compounds can pose health risks, including potential toxicity upon ingestion or prolonged exposure, barium metaborate's specific safety profile requires further investigation. Regulatory assessments have classified it as safe for industrial use under controlled conditions .

Future Directions

Research into barium metaborate monohydrate's biological activity is ongoing, with potential applications extending into:

- Pharmaceutical Development : Exploring its use as an antimicrobial agent in drug formulations.

- Agricultural Applications : Investigating its efficacy as a biopesticide for pest management.

- Material Science : Utilizing its properties in developing biocompatible materials for medical devices.

Propriétés

IUPAC Name |

barium(2+);oxido(oxo)borane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXZJCHHKIXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaH2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631164 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26124-86-7 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM METABORATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Barium metaborate monohydrate effective against termites?

A: The research article focuses on the oral toxicity of Barium metaborate monohydrate to Eastern subterranean termites (Reticulitermes flavipes). While the exact mechanism of action isn't fully detailed within this study, it highlights the compound's toxicity when ingested by termites. [] This suggests that Barium metaborate monohydrate likely interferes with vital biological processes within the termites upon ingestion, ultimately leading to their death. Further research would be needed to elucidate the precise molecular targets and downstream effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.